molecular formula C12H12N2O2 B1282690 (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid CAS No. 97968-85-9

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid

Cat. No.: B1282690
CAS No.: 97968-85-9
M. Wt: 216.24 g/mol
InChI Key: CTCIUZFLHYEPHX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced benzimidazole compounds.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of nucleotides, allowing it to bind to DNA and RNA, thereby affecting cellular processes . Additionally, the cyclopropyl group enhances the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid is unique due to its cyclopropyl group, which imparts additional stability and enhances its binding affinity to molecular targets. This makes it particularly useful in research applications where stability and specificity are crucial .

Properties

IUPAC Name

2-(2-cyclopropylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8/h1-4,8H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCIUZFLHYEPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540117
Record name (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97968-85-9
Record name (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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